molecular formula C12H21NO5 B14769755 (S)-6-((1-Methoxy-3-methyl-1-oxobutan-2-yl)amino)-6-oxohexanoic acid

(S)-6-((1-Methoxy-3-methyl-1-oxobutan-2-yl)amino)-6-oxohexanoic acid

Cat. No.: B14769755
M. Wt: 259.30 g/mol
InChI Key: RGPKOTUHKFMXCV-NSHDSACASA-N
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Description

(S)-6-((1-Methoxy-3-methyl-1-oxobutan-2-yl)amino)-6-oxohexanoic acid is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methoxy group, a methyl group, and an oxohexanoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-6-((1-Methoxy-3-methyl-1-oxobutan-2-yl)amino)-6-oxohexanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 1-methoxy-3-methyl-1-oxobutan-2-ylamine with a suitable protecting group to form a protected intermediate.

    Coupling Reaction: The protected intermediate is then coupled with 6-oxohexanoic acid under specific reaction conditions, such as the presence of a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

    Deprotection: The final step involves the removal of the protecting group to yield the desired product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(S)-6-((1-Methoxy-3-methyl-1-oxobutan-2-yl)amino)-6-oxohexanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

(S)-6-((1-Methoxy-3-methyl-1-oxobutan-2-yl)amino)-6-oxohexanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-6-((1-Methoxy-3-methyl-1-oxobutan-2-yl)amino)-6-oxohexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • (S)-6-((1-Methoxy-3-methyl-1-oxobutan-2-yl)amino)-6-oxohexanoic acid
  • (S)-6-((1-Methoxy-3-methyl-1-oxobutan-2-yl)amino)-6-oxoheptanoic acid
  • (S)-6-((1-Methoxy-3-methyl-1-oxobutan-2-yl)amino)-6-oxooctanoic acid

Uniqueness

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interactions with biological targets.

Properties

Molecular Formula

C12H21NO5

Molecular Weight

259.30 g/mol

IUPAC Name

6-[[(2S)-1-methoxy-3-methyl-1-oxobutan-2-yl]amino]-6-oxohexanoic acid

InChI

InChI=1S/C12H21NO5/c1-8(2)11(12(17)18-3)13-9(14)6-4-5-7-10(15)16/h8,11H,4-7H2,1-3H3,(H,13,14)(H,15,16)/t11-/m0/s1

InChI Key

RGPKOTUHKFMXCV-NSHDSACASA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)OC)NC(=O)CCCCC(=O)O

Canonical SMILES

CC(C)C(C(=O)OC)NC(=O)CCCCC(=O)O

Origin of Product

United States

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